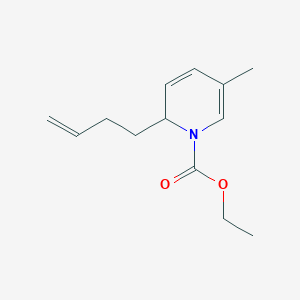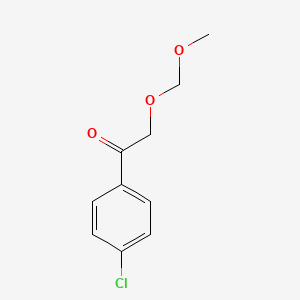![molecular formula C18H16N2 B14302996 2,2'-[1,2-Phenylenebis(methylene)]dipyridine CAS No. 112307-32-1](/img/no-structure.png)
2,2'-[1,2-Phenylenebis(methylene)]dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,2-Phenylenebis(methylene)]dipyridine is an organic compound that belongs to the class of dipyridines It is characterized by the presence of two pyridine rings connected by a phenylenebis(methylene) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylene)]dipyridine typically involves the reaction of pyridine derivatives with a phenylenebis(methylene) precursor. One common method is the condensation reaction between 2-pyridinemethanol and 1,2-bis(bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of 2,2’-[1,2-Phenylenebis(methylene)]dipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2,2’-[1,2-Phenylenebis(methylene)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
科学的研究の応用
2,2’-[1,2-Phenylenebis(methylene)]dipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is investigated for its potential as a bioactive molecule. It can interact with biological targets and is studied for its antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to bind to metal ions makes it a candidate for drug development and delivery systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 2,2’-[1,2-Phenylenebis(methylene)]dipyridine involves its interaction with molecular targets through coordination with metal ions. The pyridine rings act as donor sites, forming stable complexes with transition metals. These metal complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the coordination environment .
類似化合物との比較
Similar Compounds
2,2’-[1,4-Phenylenebis(methylene)]dipyridine: Similar structure but with a different position of the methylene linker on the phenylene ring.
2,2’-[2,4,6-Trimethyl-1,3-phenylene]bis(methylene)bis(oxy)dibenzoic acid: Contains additional functional groups and different linker positions.
2,2’-[1,2-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid: Contains sulfur atoms in the linker, leading to different chemical properties.
Uniqueness
2,2’-[1,2-Phenylenebis(methylene)]dipyridine is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct properties
特性
| 112307-32-1 | |
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
2-[[2-(pyridin-2-ylmethyl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C18H16N2/c1-2-8-16(14-18-10-4-6-12-20-18)15(7-1)13-17-9-3-5-11-19-17/h1-12H,13-14H2 |
InChIキー |
GUJUQXNTAHLPBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)


![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
